PF-4989216

Description

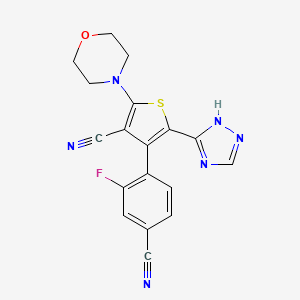

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUENOTXSRZEFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PF-4989216: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4989216 is a potent and highly selective, orally bioavailable inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). Its mechanism of action centers on the direct inhibition of PI3Kα's catalytic activity, leading to the suppression of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In cancer cells harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, constitutive activation of this pathway is a key driver of tumorigenesis. This compound has demonstrated significant preclinical anti-tumor activity in such models by inducing apoptosis and inhibiting cell viability and transformation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and the experimental methodologies used to elucidate its activity.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110α isoform, encoded by the PIK3CA gene, is a key mediator of signaling downstream of receptor tyrosine kinases (RTKs). Activating mutations in PIK3CA are prevalent in a variety of solid tumors, leading to aberrant and sustained PI3K pathway activation.

This compound has emerged as a selective inhibitor of PI3Kα, demonstrating promise in preclinical models of cancers with PIK3CA mutations. This document details the molecular mechanism of this compound, presenting key preclinical data and the experimental protocols used to generate them.

Molecular Target and Selectivity

The primary molecular target of this compound is the p110α catalytic subunit of PI3K. It exhibits high potency and selectivity for PI3Kα over other Class I PI3K isoforms and the related mTOR kinase.

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against various PI3K isoforms and other kinases has been quantified through in vitro kinase assays. The data clearly indicates a strong preference for PI3Kα.

| Target | IC50 (nM) | Ki (nM) | Data Source |

| PI3Kα (p110α) | 2 | 0.6 | [1][2][3] |

| PI3Kβ (p110β) | 142 | - | [1] |

| PI3Kγ (p110γ) | 65 | - | [1] |

| PI3Kδ (p110δ) | 1 | - | [1] |

| VPS34 | 110 | - | [1] |

| mTOR | - | 1440 | [2][3] |

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR.

Signaling Pathway Inhibition

This compound exerts its therapeutic effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon binding to PI3Kα, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.

Cellular and In Vivo Effects

Preclinical studies have demonstrated that the inhibition of PI3Kα by this compound translates into significant anti-cancer effects in cells with PIK3CA mutations.

Inhibition of Cell Viability

This compound has been shown to reduce the viability of cancer cell lines harboring PIK3CA mutations.

| Cell Line | Cancer Type | Genotype | IC50 (µM) | Data Source |

| NCI-H526 | Small Cell Lung Cancer | PIK3CA H1047R | ~0.1 - 1 | [4] |

| NCI-H1048 | Small Cell Lung Cancer | PIK3CA E545K | ~0.1 - 1 | [4] |

| S1 | Human Colon Carcinoma | - | 1.11 ± 0.09 | [3] |

| S1-M1-80 | Human Colon Carcinoma (ABCG2+) | - | 6.79 ± 1.00 | [3] |

| MCF-7 | Human Breast Carcinoma | PIK3CA E545K | 2.30 ± 0.68 | [3] |

| MCF7-FLV1000 | Human Breast Carcinoma (ABCG2+) | PIK3CA E545K | 23.26 ± 2.94 | [3] |

| MCF7-AdVp3000 | Human Breast Carcinoma (ABCG2+) | PIK3CA E545K | 62.57 ± 5.46 | [3] |

Table 2: Cell viability IC50 values for this compound in various cancer cell lines.

Induction of Apoptosis

In PIK3CA-mutant small cell lung cancer (SCLC) cell lines, treatment with this compound leads to the induction of apoptosis. This effect is not observed in SCLC cell lines with loss of the tumor suppressor PTEN, indicating a differential mechanism of tumorigenesis and response to PI3Kα inhibition.

In Vivo Anti-Tumor Efficacy

In xenograft models using PIK3CA-mutant SCLC cell lines, oral administration of this compound resulted in dose-dependent tumor growth inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro PI3K Enzyme Assay

This assay is used to determine the IC50 of this compound against purified PI3K isoforms.

Protocol:

-

Reagents: Purified recombinant PI3K isoforms, this compound, PIP2, ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Procedure:

-

A solution of the PI3K enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the amount of PIP3 produced (or ADP generated) is quantified using a suitable detection method such as ADP-Glo™ Kinase Assay or a TR-FRET-based assay.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound on the viability of cancer cell lines.

Protocol:

-

Cell Culture: SCLC cell lines are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound or vehicle control (DMSO).

-

After a 72-hour incubation period, cell viability is assessed using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

-

Data Analysis: Luminescence is measured using a plate reader. The IC50 value is calculated by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.

Western Blot Analysis for PI3K Pathway Signaling

This method is used to assess the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound.

Protocol:

-

Cell Treatment and Lysis:

-

SCLC cells are treated with this compound or vehicle for a specified time.

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated Akt (Ser473), total Akt, and other relevant pathway proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: PIK3CA-mutant SCLC cells are subcutaneously injected into the flanks of the mice.

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at various doses, typically once daily.

-

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of PI3K pathway inhibition by Western blotting.

Conclusion

This compound is a potent and selective inhibitor of PI3Kα that demonstrates significant anti-tumor activity in preclinical models of cancers harboring PIK3CA mutations. Its mechanism of action is well-defined, involving the direct inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to reduced cell viability and induction of apoptosis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeted cancer therapies. Further clinical investigation is warranted to determine the therapeutic potential of this compound in patients with PIK3CA-mutant tumors.

References

An In-Depth Technical Guide to the PI3K Isoform Selectivity Profile of PF-4989216

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the phosphoinositide 3-kinase (PI3K) isoform selectivity of the potent inhibitor PF-4989216. It includes quantitative inhibitory data, detailed experimental methodologies for kinase activity assessment, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and PI3K Isoform Selectivity

This compound is a potent and selective small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] The PI3K family of lipid kinases is crucial in regulating cellular functions, including cell growth, proliferation, survival, and differentiation.[3][4] Class I PI3Ks, which are the primary targets of this compound, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four Class I catalytic isoforms: p110α, p110β, p110γ, and p110δ.[5]

These isoforms have distinct, non-redundant roles in cellular signaling.[5][6] For instance, p110α is frequently mutated in various cancers, while p110δ is primarily expressed in leukocytes and is critical for immune cell function.[5][6] Therefore, the isoform selectivity profile of an inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. This compound has been investigated for its potential in treating cancers with PIK3CA mutations.[7]

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against multiple PI3K isoforms and related kinases. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), demonstrate its potent and specific activity.

Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases

| Target Isoform | Parameter | Value (nM) |

|---|---|---|

| p110α (PI3Kα) | IC50 | 2 [1][2] |

| p110α (PI3Kα) | Ki | 0.6 [8] |

| p110δ | IC50 | 1 [1][2] |

| p110γ | IC50 | 65 [1][2] |

| p110β | IC50 | 142 [1][2] |

| Vps34 (Class III PI3K) | IC50 | 110 [1][2] |

| mTOR | Ki | 1440 [8] |

Summary: The data indicates that this compound is most potent against the p110δ and p110α isoforms, with significantly lower activity against p110β and p110γ.[1][2] Its selectivity against mTOR is particularly noteworthy, showing over 1000-fold less potency compared to PI3Kα.[8]

PI3K Signaling Pathway and Inhibition by this compound

The Class I PI3K signaling pathway is a central regulator of cell fate. It is typically activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[3] This activation leads to the recruitment of PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which promotes cell survival and proliferation.[6] this compound exerts its effect by competitively inhibiting the ATP-binding site of the p110 catalytic subunits.

Caption: PI3K signaling pathway inhibited by this compound.

Experimental Protocols for Kinase Inhibition Assays

The determination of IC50 and Ki values for PI3K inhibitors involves biochemical assays that measure the enzymatic activity of the purified kinase isoforms. Common methodologies include fluorescence-based and luminescence-based assays.[3][9]

Homogeneous Time-Resolved Fluorescence (HTRF) / TR-FRET Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used for their robustness and high-throughput compatibility.[9][10] The Adapta™ and LanthaScreen™ assays are prominent examples.[9]

Principle: These assays measure the product of the kinase reaction. For lipid kinases, this is often the detection of ADP, the by-product of ATP hydrolysis during phosphate transfer.[9]

General Workflow:

-

Reaction Setup: Purified, recombinant PI3K enzyme (e.g., p110α/p85α) is incubated in a reaction buffer with the lipid substrate (e.g., PIP2), ATP, and varying concentrations of the inhibitor (this compound).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature to allow for enzymatic turnover.

-

Detection: A detection reagent mix is added. For an ADP-detecting assay like Adapta™, this mix contains a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.[9]

-

Signal Measurement: If the kinase is active, it produces ADP, which displaces the tracer from the antibody, disrupting the FRET between the europium donor and the Alexa Fluor® acceptor. The resulting change in the fluorescence ratio is measured. The signal is inversely proportional to kinase activity.

-

Data Analysis: The measured fluorescence ratios are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Caption: General workflow for a TR-FRET based kinase assay.

Cell-Based Assays for Pathway Inhibition

To confirm that the inhibitor affects the PI3K pathway within a cellular context, cell-based assays are employed. These typically measure the phosphorylation of downstream targets like Akt or cell viability.

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Cell Culture: Cancer cell lines, particularly those with known PIK3CA mutations, are cultured in microtiter plates.[1][2]

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a set duration (e.g., 72 hours).[1]

-

Lysis and Detection: A reagent like CellTiter-Glo® is added, which lyses the cells and contains luciferase and its substrate. The amount of ATP present in viable cells is converted into a luminescent signal.

-

Measurement: Luminescence is read on a plate reader. The signal intensity correlates with the number of viable cells. This allows for the determination of an IC50 for cell growth inhibition.[1]

Western Blotting for Phospho-Proteins: This method directly assesses the inhibition of signaling downstream of PI3K.

-

Cell Treatment: Cells are treated with this compound for a short period.

-

Lysis: Cells are lysed to extract total protein.

-

Electrophoresis & Transfer: Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt (as a loading control).

-

Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and a chemiluminescent substrate is added to visualize the protein bands. A reduction in the p-Akt/total Akt ratio indicates pathway inhibition.

References

- 1. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. aacrjournals.org [aacrjournals.org]

Target Validation of PF-4989216 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of PF-4989216, a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K). The document details the mechanism of action, preclinical data in cancer cells, and the experimental protocols utilized for its validation.

Introduction to this compound

This compound is a small molecule inhibitor targeting the PI3K signaling pathway, a critical cascade often dysregulated in cancer, promoting cell growth, proliferation, and survival.[1][2] Notably, this compound exhibits high potency and selectivity for specific isoforms of PI3K, particularly the alpha (α) and delta (δ) isoforms.[1][3][4][5] Its mechanism of action revolves around the inhibition of the catalytic activity of PI3K, thereby blocking the downstream signaling cascade that includes key effectors like AKT. This guide will delve into the preclinical evidence supporting the on-target activity of this compound in cancer cells, with a focus on malignancies harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from in vitro preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Isoform | IC50 (nM) | Ki (nM) |

| p110α | 2 | 0.6 |

| p110β | 142 | - |

| p110γ | 65 | - |

| p110δ | 1 | - |

| VPS34 | 110 | - |

| mTOR | - | 1440 |

Data compiled from multiple sources.[1][3][4][5][6][7]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | Key Effect |

| NCI-H69 | Small Cell Lung Cancer | Mutant | Inhibition of cell viability, induction of apoptosis[3][4][7] |

| NCI-H1048 | Small Cell Lung Cancer | Mutant | Inhibition of cell viability, induction of apoptosis[3][4][7] |

| Lu99A | Small Cell Lung Cancer | Mutant | Inhibition of cell viability[3][4][7] |

| NCI-H1975 | Non-Small Cell Lung Cancer | Mutant | Inhibition of cell proliferation[1] |

Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by directly inhibiting the PI3K enzyme, which is a central node in a major signaling pathway that promotes cell survival and proliferation. Upon inhibition of PI3K by this compound, the phosphorylation and subsequent activation of the downstream kinase AKT are blocked. This leads to the modulation of several downstream effectors, including the pro-apoptotic protein BIM (BCL2L11). In cancer cells with PIK3CA mutations, the inhibition of the PI3K/AKT pathway by this compound leads to the upregulation of BIM, triggering apoptosis.[3][7][8]

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory effect of this compound.

-

Reaction Setup: Prepare a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).

-

Enzyme and Inhibitor Preparation: Dilute the recombinant PI3K enzyme and this compound to desired concentrations in the reaction buffer. Pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at room temperature.

-

Initiate Reaction: Add the lipid substrate (e.g., PtdIns(4,5)P2) and ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

-

Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

IC50 Determination: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding: Seed cancer cells (e.g., NCI-H69, NCI-H1048) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[4][7]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., starting from 10 µM with a 3-fold dilution) and a vehicle control (e.g., DMSO).[4][7]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4][7]

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate GI50/IC50 values by plotting the percentage of viability against the log of the compound concentration.

Western Blotting for PI3K/AKT Pathway Phosphorylation

This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.

-

Cell Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), total AKT, BIM, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative, PI-positive: Necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[9][10]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[9][10]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Generate a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Quantify the percentage of cells in each phase.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for validating a targeted inhibitor like this compound.

Caption: A typical workflow for the preclinical validation of a targeted kinase inhibitor.

Caption: A standard workflow for Western Blot analysis.

Conclusion

The preclinical data strongly support the validation of PI3K as the target of this compound in cancer cells, particularly those with activating PIK3CA mutations. The compound effectively inhibits the PI3K/AKT signaling pathway, leading to cell cycle arrest and BIM-mediated apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other PI3K inhibitors.

References

- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS:1276553-09-3 | Selective oral PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. selleckchem.com [selleckchem.com]

- 8. BIM-mediated apoptosis and oncogene addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. vet.cornell.edu [vet.cornell.edu]

The Structure-Activity Relationship of PF-4989216: A Deep Dive into a Potent PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of PF-4989216, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This document details the core molecular scaffold, the impact of chemical modifications on inhibitory activity, and the experimental methodologies used to characterize this class of compounds.

Core Structure and Mechanism of Action

This compound, chemically known as 4-(4-cyano-2-fluorophenyl)-2-(morpholino)-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carbonitrile, is a tetra-substituted thiophene derivative. It functions as an ATP-competitive inhibitor of Class I PI3K enzymes, with high potency against the p110α and p110δ isoforms. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound exerts its anti-cancer effects by inhibiting PI3K, leading to a blockade of downstream signaling, induction of apoptosis, and inhibition of cell proliferation in tumor cells with activating PIK3CA mutations.

Structure-Activity Relationship (SAR) Studies

The development of this compound was guided by extensive SAR studies focused on a tetra-substituted thiophene core. The following tables summarize the key findings from these studies, illustrating how modifications to different parts of the molecule affect its inhibitory potency against PI3Kα and selectivity over the related mTOR kinase.

Modifications at the C5 Position of the Thiophene Ring

The initial lead compounds featured a carboxylic acid at the C5 position. While potent, this group was associated with poor permeability. Replacement with an amide and subsequent exploration of bioisosteric replacements, such as a triazole, led to significant improvements in both potency and drug-like properties.

| Compound | R (C5-substituent) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |

| 1 | -COOH | 3.5 | >10000 | >2857 |

| 2 | -CONH2 | 0.28 | 2000 | 7143 |

| 3 (this compound analog) | -1H-1,2,4-triazol-1-yl | 0.23 | >10000 | >43478 |

Modifications of the C4-Phenyl Group

Optimization of the C4-phenyl substituent was crucial for maximizing mTOR selectivity. The introduction of a cyano group at the para position and a fluorine atom at the ortho position of the phenyl ring resulted in a favorable profile.

| Compound | R' (C4-phenyl substituent) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |

| 3a | 4-cyanophenyl | 0.45 | >10000 | >22222 |

| 3b | 2-fluoro-4-cyanophenyl | 0.23 | >10000 | >43478 |

| 3c | 4-chlorophenyl | 0.6 | 1500 | 2500 |

| 3d | 4-methoxyphenyl | 1.2 | 800 | 667 |

Experimental Protocols

This section provides detailed methodologies for the key biochemical and cellular assays used to characterize this compound and its analogs.

PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This biochemical assay quantitatively measures the activity of the PI3Kα enzyme and the inhibitory potential of test compounds.

Materials:

-

PI3Kα enzyme (e.g., MilliporeSigma)

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP

-

HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, and Streptavidin-XL665)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, and 2 mM DTT.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

384-well low-volume microplates.

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add 0.5 µL of the compound dilution to the assay plate. For control wells, add 0.5 µL of DMSO.

-

Add 5 µL of PI3Kα enzyme diluted in assay buffer to all wells except the negative control wells.

-

Add 5 µL of a PIP2 and ATP mixture (final concentrations are typically at their Km values) in assay buffer to all wells to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the HTRF detection mixture containing the Europium-labeled antibody, GST-GRP1-PH, and Streptavidin-XL665 in the detection buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

-

Read the plate on an HTRF-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).

-

Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

CellTiter-Glo® Luminescent Cell Viability Assay

This cell-based assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2][3][4][5]

Materials:

-

Cells of interest (e.g., cancer cell lines with PIK3CA mutations).

-

Complete cell culture medium.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

Opaque-walled multiwell plates suitable for luminescence measurements.

Procedure:

-

Seed the cells in the opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the serially diluted compound. Include vehicle control wells (DMSO only).

-

Incubate the plates for the desired period (e.g., 72 hours) in a cell culture incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[3]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of PI3K in the signaling cascade that promotes cell survival and proliferation.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

HTRF Assay Workflow

This diagram outlines the key steps in the Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3Kα activity.

Caption: Workflow for the PI3Kα Homogeneous Time-Resolved Fluorescence (HTRF) assay.

References

- 1. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. [PDF] Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. selleck.co.jp [selleck.co.jp]

The Selective PI3K Inhibitor PF-4989216: A Technical Guide to its Effects on the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4989216 is a potent and selective oral inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its effects on the PI3K/AKT/mTOR signaling pathway. The information presented herein is curated from preclinical studies and is intended to support further research and development efforts in oncology.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its constitutive activation, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a hallmark of many malignancies, including small cell lung cancer (SCLC). This compound has demonstrated significant antitumor activity in preclinical models of SCLC harboring PIK3CA mutations, highlighting its potential as a targeted therapeutic agent.[1][2][3][4]

Biochemical and Cellular Activity of this compound

This compound exhibits high potency and selectivity for PI3K isoforms. The inhibitory activity of this compound has been characterized through various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 / Ki Value | Reference |

| p110α | Cell-free | IC50: 2 nM | [5] |

| p110β | Cell-free | IC50: 142 nM | [5] |

| p110γ | Cell-free | IC50: 65 nM | [5] |

| p110δ | Cell-free | IC50: 1 nM | [5] |

| VPS34 | Cell-free | IC50: 110 nM | [5] |

Modulation of the PI3K/AKT/mTOR Signaling Pathway

This compound effectively suppresses the PI3K/AKT/mTOR signaling cascade in cancer cells with activating PIK3CA mutations. This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced cell viability and induction of apoptosis.

Signaling Pathway Diagram

Caption: this compound inhibits PI3K, blocking downstream AKT and mTORC1 signaling.

Downstream Effects on Protein Phosphorylation

Treatment of PIK3CA-mutant SCLC cell lines, such as NCI-H69 and NCI-H1048, with this compound leads to a dose- and time-dependent decrease in the phosphorylation of key downstream effectors, including AKT (at both Ser473 and Thr308) and members of the mTORC1 pathway.

Cellular Consequences of PI3K Pathway Inhibition by this compound

The inhibition of the PI3K/AKT/mTOR pathway by this compound translates into significant anti-cancer effects at the cellular level, including cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

Induction of Apoptosis

A key mechanism of action for this compound in PIK3CA-mutant SCLC cells is the induction of BIM-mediated apoptosis.[5] BIM is a pro-apoptotic member of the BCL-2 family of proteins, and its expression is negatively regulated by the PI3K/AKT pathway. Inhibition of this pathway by this compound leads to the upregulation of BIM, tipping the cellular balance towards apoptosis.

In Vivo Antitumor Activity

The cellular effects of this compound translate to significant antitumor activity in vivo. In severe combined immunodeficient (SCID) mice bearing xenograft tumors from the PIK3CA-mutant SCLC cell lines NCI-H69 and NCI-H1048, oral administration of this compound at a dose of 350 mg/kg resulted in the inhibition of PI3K phosphorylation signaling and induction of antitumor activity.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on the PI3K/AKT/mTOR pathway.

Western Blot Analysis of Pathway Modulation

This protocol is a standard method for assessing the phosphorylation status of proteins within a signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Detailed Steps:

-

Cell Culture and Treatment: SCLC cell lines with known PIK3CA mutation status (e.g., NCI-H69, NCI-H1048) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or vehicle control for specified time periods.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for electrophoresis.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a solid support membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT Ser473, total AKT, p-mTOR Ser2448, total mTOR, BIM).

-

Secondary Antibody Incubation: After washing to remove unbound primary antibodies, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent HRP substrate and capturing the emitted light using an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the corresponding total protein levels.

Cell Viability Assay

This assay measures the effect of a compound on cell proliferation and viability.

Detailed Steps:

-

Cell Seeding: SCLC cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is assessed using a commercially available reagent, such as a tetrazolium-based compound (e.g., MTT) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).

-

Data Analysis: The signal from each well is measured using a plate reader. The data is then normalized to the vehicle-treated control to determine the percentage of cell viability, and IC50 values are calculated.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Detailed Steps:

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human SCLC cells (e.g., NCI-H69 or NCI-H1048) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 350 mg/kg, daily). The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Assessment: At the end of the study, or at specified time points, tumors can be excised for analysis of target engagement (e.g., western blotting for p-AKT).

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any antitumor effect.

Conclusion

This compound is a potent and selective PI3K inhibitor that demonstrates significant preclinical antitumor activity in SCLC models harboring PIK3CA mutations. Its mechanism of action is centered on the robust inhibition of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and BIM-mediated apoptosis. The data summarized in this technical guide provide a strong rationale for the continued investigation of this compound as a targeted therapy for patients with PIK3CA-mutant cancers. Further research is warranted to fully elucidate the downstream consequences of PI3K inhibition by this compound and to identify potential biomarkers of response and resistance.

References

PF-4989216: A Comprehensive In Vitro Analysis of a Potent PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of PF-4989216, a potent and selective inhibitor of phosphatidylinositol 3-kinases (PI3Ks). The document details its inhibitory constants (IC50 and Ki values), outlines the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.

Core Data: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against multiple isoforms of the PI3K enzyme family, as well as the related mTOR kinase. The following tables summarize the key in vitro quantitative data.

Table 1: IC50 Values of this compound against Class I PI3K Isoforms and Vps34

| Target | IC50 (nM) |

| p110α (PIK3CA) | 2 |

| p110β (PIK3CB) | 142 |

| p110γ (PIK3CG) | 65 |

| p110δ (PIK3CD) | 1 |

| Vps34 | 110 |

Data sourced from publicly available information.

Table 2: Ki Values of this compound against PI3Kα and mTOR

| Target | Ki (nM) |

| PI3Kα | 0.6 |

| mTOR | 1440 |

Data sourced from publicly available information.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of PI3K, with pronounced activity against the p110α isoform. The PI3K pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, often through mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.

By inhibiting PI3K, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as AKT and PDK1, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells harboring PIK3CA mutations.

Experimental Protocols: In Vitro IC50 Determination

The determination of in vitro IC50 values for kinase inhibitors like this compound typically involves a biochemical assay that measures the enzymatic activity of the purified target kinase in the presence of varying concentrations of the inhibitor. While the specific protocols used for generating the data in Tables 1 and 2 are proprietary, a general and widely adopted methodology is the ADP-Glo™ Kinase Assay.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific PI3K isoform.

Materials:

-

Purified recombinant PI3K enzyme (e.g., p110α/p85α).

-

Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2).

-

Adenosine triphosphate (ATP).

-

This compound compound.

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

-

Assay plates (e.g., 384-well low-volume plates).

-

Multilabel plate reader capable of measuring luminescence.

-

Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.

-

Kinase Reaction Setup:

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

-

Prepare a mixture of the PI3K enzyme and the lipid substrate in the kinase buffer.

-

Add the enzyme/substrate mixture to the wells containing the compound.

-

Initiate the kinase reaction by adding a solution of ATP to all wells.

-

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for approximately 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis:

-

Plot the kinase activity (luminescence) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the luminescent signal compared to the vehicle control.

-

Conclusion

This compound is a highly potent and selective inhibitor of PI3K, demonstrating nanomolar efficacy against several key isoforms, particularly p110α. The in vitro data strongly support its mechanism of action through the direct inhibition of the PI3K signaling pathway. The methodologies outlined in this guide provide a framework for the robust in vitro characterization of such kinase inhibitors, which is a critical step in the drug discovery and development process.

PF-4989216: A Technical Overview of its Mechanism and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4989216 is a potent and selective small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] PI3Ks are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and metabolism. The dysregulation of the PI3K signaling pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, biological effects, and the signaling pathway it modulates.

Mechanism of Action and Potency

This compound exhibits potent inhibitory activity against several isoforms of the PI3K enzyme. Its selectivity has been characterized through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The compound shows particular potency against the p110α and p110δ isoforms.

| Target | IC50 (nM) |

| p110α | 2 |

| p110β | 142 |

| p110γ | 65 |

| p110δ | 1 |

| VPS34 | 110 |

| mTOR (Ki) | 1440 |

| PI3Kα (Ki) | 0.6 |

| Table 1: Inhibitory activity of this compound against PI3K isoforms and other related kinases. Data sourced from TargetMol.[1] |

The PI3K Signaling Pathway and Inhibition by this compound

The PI3K signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions. The pathway is typically activated by growth factors or other extracellular signals binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. The activation of AKT, a central node in this pathway, subsequently triggers a cascade of phosphorylation events that regulate various cellular processes, including cell cycle progression, cell growth, and survival.

This compound exerts its effects by directly inhibiting the kinase activity of PI3K, thereby preventing the conversion of PIP2 to PIP3. This blockade disrupts the entire downstream signaling cascade, leading to the observed anti-proliferative and pro-apoptotic effects.

Figure 1: Simplified diagram of the PI3K signaling pathway and the inhibitory action of this compound.

Biological Effects of this compound

In Vitro Studies

This compound has demonstrated significant anti-cancer effects in in vitro models, particularly in small cell lung cancer (SCLC) cell lines harboring a PIK3CA mutation. Key findings from these studies include:

-

Inhibition of Cell Viability: The compound effectively reduces the viability of SCLC cells such as NCI-H69, NCI-H1048, and Lu99A.[1]

-

Cell Cycle Arrest: By inhibiting the PI3K signaling pathway, this compound leads to a blockage of cell-cycle progression in SCLC cells.[1]

-

Induction of Apoptosis: In SCLC cells with a PIK3CA mutation, this compound has been shown to induce apoptosis, a form of programmed cell death, which is mediated by the pro-apoptotic protein BIM.[1]

In Vivo Studies

The anti-tumor activity of this compound has also been evaluated in in vivo models. In severe combined immunodeficient (SCID) mice bearing xenograft tumors of NCI-H69 or NCI-H1048 SCLC cells, oral administration of this compound at a dose of 350 mg/kg resulted in:

-

Inhibition of PI3K phosphorylation signaling within the tumors.[1]

-

Significant anti-tumor activity, demonstrating the compound's potential for in vivo efficacy.[1]

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol is based on the methodology used to evaluate the effect of this compound on SCLC cell lines.[1]

Objective: To determine the effect of this compound on the viability of cancer cells in culture.

Materials:

-

SCLC cell lines (e.g., NCI-H69, NCI-H1048)

-

Supplier-recommended growth media

-

This compound

-

96-well microtiter plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Envision plate reader or equivalent luminometer

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Culture SCLC cells in the recommended growth medium. Seed the cells into a 96-well microtiter plate at a density of 5,000 cells per well.

-

Compound Addition: Prepare a stock solution of this compound. Add the compound to the wells starting at a concentration of 10 µM, followed by a 3-fold serial dilution to generate a dose-response curve. Include vehicle-only wells as a control. All conditions should be performed in duplicate or triplicate.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Acquisition: Read the luminescence on an Envision plate reader or a similar instrument.

-

Data Analysis: The luminescent signal from the treated wells is normalized to the signal from the vehicle-only control wells to determine the percentage of cell viability at each concentration of this compound. This data can then be used to calculate the IC50 value for the compound.

Figure 2: General workflow for the cell viability assay.

Cellular Uptake and Distribution

As of the latest search, specific quantitative data and detailed experimental protocols regarding the direct cellular uptake and subcellular distribution of this compound are not available in the public scientific literature. The provided information focuses on the compound's pharmacological effects downstream of its interaction with its intracellular target, PI3K. Further research would be required to elucidate the mechanisms of its transport across the cell membrane and its localization within different cellular compartments.

Conclusion

This compound is a potent and selective inhibitor of PI3K, with significant anti-proliferative and pro-apoptotic activity in cancer cells, particularly those with PIK3CA mutations. Its ability to inhibit the PI3K signaling pathway has been demonstrated both in vitro and in vivo, highlighting its potential as a valuable tool for cancer research and as a lead compound for the development of targeted therapies. While its biological effects are well-documented, further studies are needed to fully characterize its cellular uptake and distribution properties.

References

Methodological & Application

Application Notes and Protocols for PF-4989216 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4989216 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), demonstrating significant activity against several isoforms of this critical enzyme. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various human cancers, making PI3K an attractive target for therapeutic intervention. This compound has shown particular efficacy in preclinical models of small-cell lung cancer (SCLC) harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, signaling pathways, and apoptosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 2 |

| p110β | 142 |

| p110γ | 65 |

| p110δ | 1 |

| VPS34 | 110 |

IC50 values were determined in cell-free assays.[3][4]

Table 2: Cellular Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | PIK3CA Status | Effect on Cell Viability | Effect on AKT Phosphorylation (Ser473) | Induction of Apoptosis |

| NCI-H69 | Mutated | Significant Inhibition | Potent Inhibition | Yes (BIM-mediated) |

| NCI-H1048 | Mutated | Significant Inhibition | Potent Inhibition | Yes |

| Lu99A | Mutated | Significant Inhibition | Not Reported | Yes (BIM-mediated) |

| Lu134B | PTEN loss | No Significant Effect | Inhibition | No |

| Lu134A | Wild-type | No Significant Effect | Inhibition | No |

Data compiled from studies on the effects of this compound on SCLC cell lines.[1][2][3][4]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO at a concentration of 71 mg/mL (186.65 mM).[4] To prepare a 10 mM stock solution, weigh out 3.804 mg of this compound powder and dissolve it in 1 mL of DMSO.

-

Sonication is recommended to ensure complete dissolution.[4]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year.[4]

Determination of Optimal Working Concentration using a Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (10 mM)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[4]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM, followed by 3-fold serial dilutions.[4]

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of PI3K Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-S6 Ribosomal Protein

-

Total S6 Ribosomal Protein

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 2, 6, or 24 hours.[5] Include a DMSO vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Treat cells with this compound at the desired concentrations for 48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cells of interest

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for cell culture treatment with this compound.

References

Application Notes and Protocols: PF-4989216 Dosage for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of PF-4989216, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, in mouse models. The information compiled here, including dosage, administration, and experimental protocols, is intended to guide researchers in designing their own preclinical studies.

Mechanism of Action

This compound is a highly selective inhibitor of the PI3K signaling pathway. It demonstrates potent inhibitory activity against several PI3K isoforms, with IC50 values of 2 nM for p110α, 142 nM for p110β, 65 nM for p110γ, 1 nM for p110δ, and 110 nM for VPS34[1][2]. By inhibiting PI3K, this compound effectively blocks downstream signaling cascades, leading to the inhibition of cell-cycle progression and the induction of BIM-mediated apoptosis, particularly in cancer cells with activating mutations in the PIK3CA gene[1][2].

PI3K Signaling Pathway Inhibition by this compound

Caption: PI3K signaling pathway and the inhibitory action of this compound.

In Vivo Dosage and Administration in Mouse Models

This compound has been effectively used in various xenograft mouse models, primarily targeting tumors with PIK3CA mutations. The administration is typically performed via oral gavage.

Summary of Quantitative Data

| Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |

| SCID Mice | NCI-H69 or NCI-H1048 Xenografts | 350 mg/kg | Oral (p.o.) | Not specified in snippets | [1][2][3] |

| Nude Mice | NCI-H1975 Xenografts | 25, 50, 100, and 200 mg/kg | Oral (p.o.) | Once daily (QD) | [4][5] |

| Mice | NCI-H69 Xenografts | 50, 150, and 350 mg/kg | Oral (p.o.) | Once daily | [3] |

Experimental Protocols

Below are detailed protocols for key experiments involving the in vivo administration of this compound to mouse models.

General Experimental Workflow

References

Application Notes and Protocols: The Use of PF-4989216 in Small Cell Lung Cancer (SCLC) Xenografts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of PF-4989216, a selective oral PI3K inhibitor, in the context of small cell lung cancer (SCLC) xenograft models. The protocols detailed below are based on established research to guide the design and execution of similar studies.

Introduction

Small cell lung cancer (SCLC) is an aggressive malignancy with a poor prognosis, making the exploration of targeted therapies a critical area of research. Constitutive activation of the phosphoinositide 3-kinase (PI3K) pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in many human cancers, including SCLC. This compound is a potent and selective inhibitor of PI3K, and its efficacy in preclinical SCLC models, particularly those harboring PIK3CA mutations, has been demonstrated.

These notes will detail the mechanism of action, provide quantitative data on its anti-tumor activity, and present detailed protocols for in vitro and in vivo experimentation.

Mechanism of Action: PI3K Pathway Inhibition

This compound selectively targets the p110α catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling cascade. In SCLC cells with a PIK3CA mutation, this pathway is constitutively active, promoting cell survival, proliferation, and transformation. By inhibiting PI3K, this compound effectively blocks the phosphorylation of downstream effectors such as AKT and S6 ribosomal protein. This inhibition of downstream signaling leads to the induction of apoptosis, a reduction in cell viability, and ultimately, the suppression of tumor growth.[1][2]

Interestingly, the anti-tumor effects of this compound are more pronounced in SCLC models with PIK3CA mutations compared to those with PTEN loss. While the compound inhibits PI3K signaling in both genetic contexts, it does not effectively induce apoptosis or inhibit cell viability in PTEN-deficient SCLC cells.[1][2] This suggests a differential reliance on the PI3K pathway for survival in SCLC with these distinct genetic alterations.

Data Presentation

In Vitro Activity of this compound in SCLC Cell Lines

| Cell Line | PIK3CA Status | PTEN Status | IC50 (nM) for Cell Viability | Apoptosis Induction |

| NCI-H1048 | E545K Mutation | Wild-Type | 13 ± 2 | Yes |

| NCI-H526 | Wild-Type | Null | >10,000 | No |

| NCI-H69 | Wild-Type | Null | >10,000 | No |

| Lu134A | Wild-Type | Null | >10,000 | No |

| Lu134B | E545K Mutation | Wild-Type | 25 ± 5 | Yes |

Data summarized from preclinical studies.

In Vivo Efficacy of this compound in SCLC Xenograft Models

| Xenograft Model | PIK3CA Status | Dosing Regimen | Tumor Growth Inhibition (%) |

| NCI-H1048 | E545K Mutation | 100 mg/kg, oral, once daily | 85 |

| NCI-H526 | Wild-Type | 100 mg/kg, oral, once daily | Not significant |

Data represents the percentage of tumor growth inhibition compared to vehicle-treated controls at the end of the study.

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTS Assay)

-

Cell Lines: NCI-H1048, NCI-H526, NCI-H69, Lu134A, Lu134B

-

Procedure:

-

Seed SCLC cells in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

-

2. Apoptosis Assay (Caspase-Glo 3/7 Assay)

-

Cell Lines: NCI-H1048, NCI-H526

-

Procedure:

-

Seed cells in 96-well plates as described for the cell viability assay.

-

Treat cells with this compound at various concentrations (e.g., 100 nM, 1 µM) or vehicle control.

-

Incubate for 48 hours.

-

Add Caspase-Glo 3/7 reagent to each well and incubate for 1 hour at room temperature.

-

Measure luminescence using a luminometer.

-

Normalize the results to the number of viable cells.

-

3. Western Blot Analysis for PI3K Pathway Signaling

-

Cell Lines: NCI-H1048, NCI-H526

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 1 µM) or vehicle control for 2 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6, anti-S6, anti-GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo SCLC Xenograft Studies

-

Animal Model: Female athymic nude mice (6-8 weeks old)

-

Cell Implantation:

-

Harvest SCLC cells (NCI-H1048 or NCI-H526) during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Monitoring and Treatment:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

-

Data Analysis:

-

At the end of the study, calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.

-

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical SCLC models harboring PIK3CA mutations. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PI3K inhibitors in SCLC and for the design of future preclinical studies. The differential sensitivity based on the genetic background of the SCLC models highlights the importance of patient selection and biomarker development in the clinical application of such targeted therapies.

References

Application Notes and Protocols for Apoptosis Assays Using PF-4989216

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PF-4989216 in apoptosis assays. Detailed protocols for key experimental methodologies are included, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction to this compound and Apoptosis